1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole
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Overview
Description
1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Mechanism of Action
Target of Action
For instance, they have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Some benzimidazole derivatives have also been found to act as potent urease inhibitors .
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit the activity of enzymes such as urease . The interaction of these compounds with their targets often leads to changes in the target’s function, which can result in the observed biological effects.
Biochemical Pathways
For instance, benzimidazole derivatives that act as urease inhibitors would affect the urea cycle .
Result of Action
For instance, benzimidazole derivatives that act as urease inhibitors can prevent the breakdown of urea, thereby affecting nitrogen metabolism .
Biochemical Analysis
Biochemical Properties
1-[(2-Fluorophenyl)methyl]benzimidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The interaction between 1-[(2-Fluorophenyl)methyl]benzimidazole and these enzymes involves binding to the active site, leading to the inhibition of enzyme activity and subsequent disruption of cellular processes .
Cellular Effects
1-[(2-Fluorophenyl)methyl]benzimidazole exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. It influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism. Additionally, 1-[(2-Fluorophenyl)methyl]benzimidazole has been reported to affect mitochondrial function, resulting in decreased ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 1-[(2-Fluorophenyl)methyl]benzimidazole involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of target enzymes, such as topoisomerases and kinases, preventing their normal function. The inhibition of these enzymes disrupts DNA replication and cell division, ultimately leading to cell death. Additionally, 1-[(2-Fluorophenyl)methyl]benzimidazole can modulate the expression of genes involved in apoptosis, cell cycle regulation, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-Fluorophenyl)methyl]benzimidazole have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that prolonged exposure to 1-[(2-Fluorophenyl)methyl]benzimidazole can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s effects on cellular function may diminish over time due to adaptive cellular responses .
Dosage Effects in Animal Models
The effects of 1-[(2-Fluorophenyl)methyl]benzimidazole vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, 1-[(2-Fluorophenyl)methyl]benzimidazole can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
1-[(2-Fluorophenyl)methyl]benzimidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The metabolic flux of 1-[(2-Fluorophenyl)methyl]benzimidazole can influence its bioavailability and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, 1-[(2-Fluorophenyl)methyl]benzimidazole is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of 1-[(2-Fluorophenyl)methyl]benzimidazole within specific cellular compartments can affect its activity and function. For example, its accumulation in the mitochondria can lead to mitochondrial dysfunction and apoptosis .
Subcellular Localization
The subcellular localization of 1-[(2-Fluorophenyl)methyl]benzimidazole plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 1-[(2-Fluorophenyl)methyl]benzimidazole may localize to the nucleus, where it interacts with DNA and nuclear proteins, or to the mitochondria, where it affects mitochondrial function. The subcellular localization of 1-[(2-Fluorophenyl)methyl]benzimidazole can influence its therapeutic effects and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole can be synthesized through the condensation of ortho-phenylenediamine with 2-fluorobenzaldehyde. The reaction typically involves the use of an oxidizing agent such as sodium metabisulphite in a solvent mixture under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Comparison with Similar Compounds
2-Phenylbenzimidazole: Lacks the fluorine substituent, resulting in different biological activity and stability profiles.
4-Fluorobenzimidazole: The fluorine atom is positioned differently, affecting its interaction with molecular targets.
2-(2,2,2-Trifluoroethyl)benzimidazole: Contains multiple fluorine atoms, leading to enhanced lipophilicity and different pharmacokinetic properties.
Uniqueness: 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole is unique due to the specific positioning of the fluorine atom, which enhances its biological activity and stability. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and safety profiles .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c15-12-6-2-1-5-11(12)9-17-10-16-13-7-3-4-8-14(13)17/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPLWEQRXICZLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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